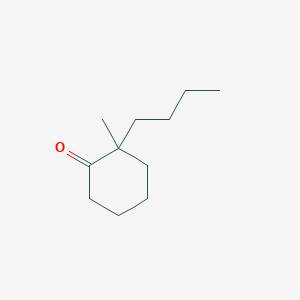
2-n-Butyl-2-methylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-n-Butyl-2-methylcyclohexanone is an organic compound belonging to the class of cycloalkanes, specifically a substituted cyclohexanone It is characterized by a six-membered carbon ring with a ketone functional group and two alkyl substituents: a butyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-Butyl-2-methylcyclohexanone typically involves the alkylation of 2-methylcyclohexanone. One common method includes the reaction of 2-methylcyclohexanone with n-butyl bromide in the presence of a strong base such as sodium amide in liquid ammonia . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-n-Butyl-2-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides (e.g., n-butyl bromide) in the presence of strong bases like sodium amide in liquid ammonia.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the alkylating agent used.
科学研究应用
2-n-Butyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-n-Butyl-2-methylcyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The ketone can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .
相似化合物的比较
2-Methylcyclohexanone: A simpler analog with only a methyl substituent.
2,2-Dimethylcyclohexanone: Contains two methyl groups at the same position.
Cyclohexanone: The parent compound with no alkyl substituents.
Uniqueness: 2-n-Butyl-2-methylcyclohexanone is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
CAS 编号 |
1197-78-0 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC 名称 |
2-butyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-8-11(2)9-6-5-7-10(11)12/h3-9H2,1-2H3 |
InChI 键 |
SGVWFCRSGQMOOV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCCCC1=O)C |
规范 SMILES |
CCCCC1(CCCCC1=O)C |
同义词 |
2-n-Butyl-2-methylcyclohexanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


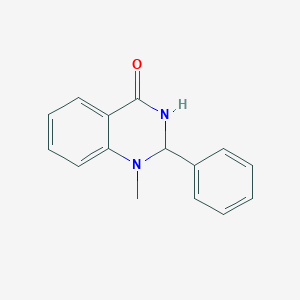
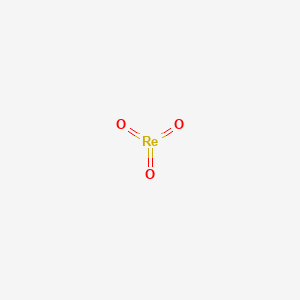
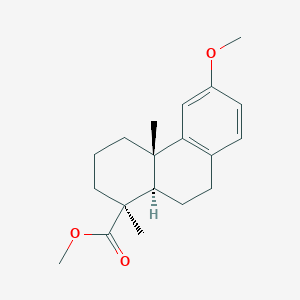
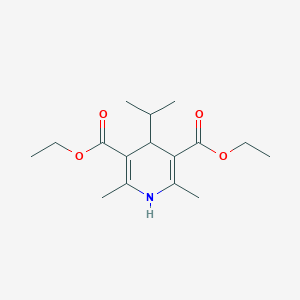
![Ethanol, 2-[2-[2-[(2-ethylhexyl)oxy]ethoxy]ethoxy]-](/img/structure/B73751.png)
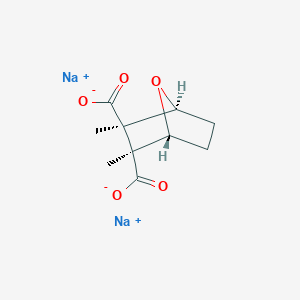
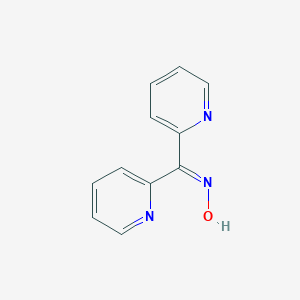
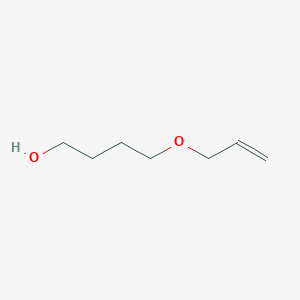
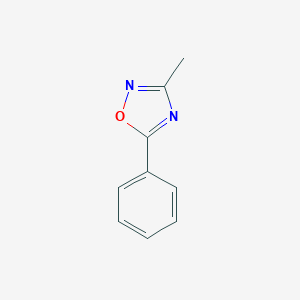
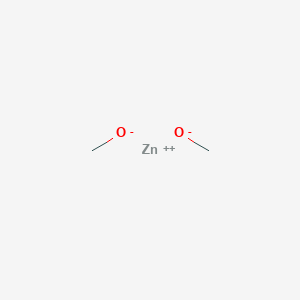
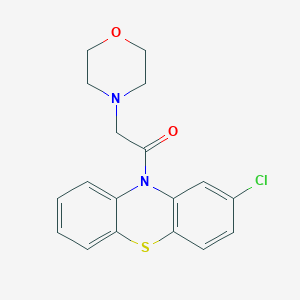
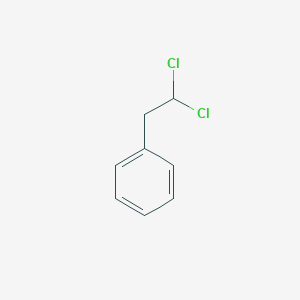

![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)
